molecular formula C13H8ClN3O2S B2633594 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 717858-58-7

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2633594
CAS No.: 717858-58-7
M. Wt: 305.74
InChI Key: AHJGLMKZROXYJL-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic hybrid molecule designed for medicinal chemistry and drug discovery research. It incorporates two prominent pharmacophores: the 1,3,4-oxadiazole ring and the thiophene carboxamide moiety. The 1,3,4-oxadiazole scaffold is a privileged structure in anticancer agent development, known to confer inhibitory activity against a range of biological targets. These include key enzymes such as thymidylate synthase, topoisomerase II, and telomerase, which are crucial for cancer cell proliferation and survival . Furthermore, the 1,3,4-oxadiazole core is recognized for its versatile applications in developing antimicrobial and antiviral compounds . The thiophene-carboxamide component of the molecule is similarly significant in oncological research. Thiophene derivatives have demonstrated potent antiproliferative properties and have been designed as biomimetics of known anticancer agents, such as Combretastatin A-4 (CA-4). These compounds are investigated for their ability to disrupt tubulin polymerization, a fundamental process for cell division, thereby halting the growth of cancer cells . The strategic combination of these two subunits in a single molecule suggests potential for multi-targeted action or enhanced efficacy, making it a compelling candidate for researchers exploring new therapeutic strategies against various cancer cell lines and microbial pathogens. This product is intended for scientific research purposes only.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-9-5-2-1-4-8(9)12-16-17-13(19-12)15-11(18)10-6-3-7-20-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJGLMKZROXYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene carboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis
HeLa (Cervical)2.41Inhibition of cell proliferation
A549 (Lung)>1000Non-selective toxicity

In vitro evaluations showed that the compound selectively inhibits cancer cell growth while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism involves disruption of bacterial cell membrane integrity and inhibition of metabolic pathways .

Antitubercular Activity

Research has demonstrated that derivatives of this compound possess antitubercular activity. For instance, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene derivatives were synthesized and tested against Mycobacterium tuberculosis:

Compound Activity Yield (%)
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamideModerate30
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiazoleHigh38

These compounds showed promising results with moderate to high efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the oxadiazole ring or substituents on the thiophene moiety can significantly alter its potency and selectivity.

Key Findings:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances lipophilicity and cellular uptake.
  • Oxadiazole Moiety : Essential for anticancer and antimicrobial activities; modifications can lead to increased potency.
  • Carboxamide Group : Influences hydrogen bonding with biological targets, enhancing binding affinity .

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring contributes to the compound’s electronic properties, enhancing its ability to interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 2-Chlorophenyl vs. 4-Chlorophenyl Derivatives

A key structural analog is 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide (), which differs in the position of the chlorine atom on the phenyl ring (4- vs. 2-chlorophenyl). Studies show that positional isomerism significantly impacts bioactivity:

  • However, the 2-chlorophenyl group’s steric hindrance may reduce membrane permeability compared to the 4-chloro analog .
  • Cytotoxicity : The 4-chlorophenyl derivatives showed low toxicity except for compounds 6g and 6j, suggesting that substituent position influences both efficacy and safety profiles .
Table 1: Impact of Chlorophenyl Substitution on Bioactivity
Compound Chlorophenyl Position Key Bioactivity Toxicity Reference
Target Compound 2-position Not reported Not reported -
6f (4-chlorophenyl derivative) 4-position High antimicrobial Low
6g (4-chlorophenyl derivative) 4-position Moderate antimicrobial High

Heterocycle Variations: Oxadiazole vs. Thiadiazole and Tetrazole

Thiadiazole Derivatives : Compounds such as 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide () replace the oxadiazole ring with a thiadiazole. Key differences include:

  • Synthesis : Thiadiazole derivatives are synthesized via alkylation of thioxo intermediates (), whereas oxadiazoles often require cyclization of hydrazides .

Tetrazole and Triazole Derivatives : –7 highlights tetrazole-based compounds (e.g., N′-5-tetrazolyl-N-arylthioureas) with plant growth-regulating activity. Unlike the target compound, tetrazoles are more polar and may exhibit different binding modes due to their larger ring size and hydrogen-bonding capacity .

Functional Group Modifications: Carboxamide vs. Sulfanyl and Cyclopropanamine

Sulfanyl Acetamide vs. Thiophene Carboxamide :

  • The sulfanyl acetamide group in ’s derivatives may enhance thiol-mediated interactions, whereas the thiophene carboxamide in the target compound could improve π-π stacking with aromatic residues in biological targets .

Cyclopropanamine Hydrobromide Derivative: describes N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide, which replaces the thiophene carboxamide with a cyclopropanamine group. This substitution likely increases basicity and solubility but may introduce steric clashes.

Table 2: Functional Group Impact on Physicochemical Properties
Compound Functional Group Key Property Reference
Target Compound Thiophene carboxamide Enhanced π-π interactions
6f () Sulfanyl acetamide Thiol-mediated binding
Compound Cyclopropanamine High solubility

Electronic and Structural Analysis via DFT Studies

employed DFT/6-31/B3LYP modeling to analyze 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl) acetamide (CPA), a structurally complex analog. Key findings include:

  • HOMO-LUMO Gap : A smaller gap (4.2 eV) suggests higher reactivity, which may correlate with stronger target interactions.
  • Molecular Electrostatic Potential (MESP): The 2-chlorophenyl group creates electron-deficient regions, favoring interactions with electron-rich biological targets .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antiviral activities, supported by data tables and case studies.

  • Molecular Formula : C10H8ClN3O2S
  • Molecular Weight : 253.71 g/mol
  • CAS Number : [Not provided in the search results]

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

  • In vitro Studies :
    • A derivative based on the oxadiazole structure exhibited potent cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 0.58 µM to 12.8 µM against MCF-7 breast cancer cells and 8.1 µM against other tumor cells, comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The mechanism involves the inhibition of key proteins involved in cancer cell proliferation, such as Hsp90, with a binding affinity (Kd) of approximately 42 nM .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties:

  • In vitro Evaluation :
    • The compound showed significant activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action :
    • The antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Antiviral Activity

The antiviral efficacy of oxadiazole derivatives has also been documented:

  • Curative Rates :
    • Compounds similar to this compound demonstrated curative rates against Tobacco Mosaic Virus (TMV) of up to 54.1%, indicating potential as antiviral agents .

Data Summary Table

Activity TypeCell Line / PathogenIC50 / MIC ValueReference
AnticancerMCF-70.58 - 12.8 µM
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AntiviralTobacco Mosaic VirusCurative rate: 54.1%

Case Studies

  • Study on Anticancer Activity :
    • In a comparative study, this compound was tested alongside established anticancer drugs. Results indicated that it not only inhibited cancer cell growth effectively but also exhibited lower cytotoxicity towards normal cells compared to traditional therapies .
  • Antimicrobial Resistance Study :
    • A recent investigation into the resistance patterns of bacterial strains revealed that derivatives of this compound could overcome resistance mechanisms in Staphylococcus aureus, suggesting its utility in treating resistant infections .

Q & A

Q. SHELX workflow :

  • SHELXD : Solves phase problem via direct methods.
  • SHELXL : Refines coordinates and thermal parameters, with R-factor < 0.05 for high-quality data .
    • Key metrics : Bond lengths (e.g., C=O ~1.21 Å, C=N ~1.29 Å) and torsion angles validate the oxadiazole-thiophene conformation .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Case study :
  • 2-chlorophenyl vs. 4-chlorophenyl : The 2-chloro derivative shows enhanced antimicrobial activity (MIC 8 µg/mL vs. 16 µg/mL for 4-chloro), likely due to steric effects favoring target binding .
  • Thiophene vs. benzene : Thiophene-containing analogs exhibit higher solubility and lower cytotoxicity (CC₅₀ > 100 µM) compared to benzene derivatives .
    • Experimental validation : Parallel synthesis of analogs followed by dose-response assays (e.g., LOX inhibition for anti-inflammatory activity) .

Q. How are data contradictions in biological activity resolved (e.g., inconsistent IC₅₀ values across studies)?

  • Troubleshooting :
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Solubility issues : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on oxadiazole enhance antitumor activity) .

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